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Cat. No.: B606518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, Cbz-NH-PEG3-C2-acid, is a versatile tool in the development of

targeted cancer therapies. Its unique structure, featuring a carboxybenzyl (Cbz)-protected

amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables

the precise conjugation of therapeutic agents to targeting moieties. This strategic design is

pivotal in the construction of advanced drug delivery systems such as Antibody-Drug

Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), which are at the forefront

of personalized medicine in oncology.

The Cbz-protected amine serves as a latent attachment point for a potent therapeutic payload,

which can be revealed under specific chemical conditions. The terminal carboxylic acid allows

for stable amide bond formation with a targeting ligand, such as a monoclonal antibody or a

small molecule that recognizes cancer-specific antigens. The hydrophilic PEG3 spacer

enhances the solubility and biocompatibility of the resulting conjugate, contributing to improved

pharmacokinetic properties.

Application Note 1: Cbz-NH-PEG3-C2-acid in the
Synthesis of PROTACs for Targeted Protein
Degradation
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules

designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome
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system, to selectively eliminate disease-causing proteins. A PROTAC consists of two ligands

connected by a linker: one binds to a target protein of interest (POI), and the other recruits an

E3 ubiquitin ligase.

The Cbz-NH-PEG3-C2-acid linker is instrumental in the modular synthesis of PROTACs. The

carboxylic acid end can be coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide

for Cereblon, or VH032 for VHL). Following this, the Cbz protecting group on the amine can be

removed to allow for the attachment of a ligand for the cancer-associated protein of interest.

The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a

productive ternary complex between the target protein, the PROTAC, and the E3 ligase,

leading to the ubiquitination and subsequent degradation of the target protein.

Quantitative Data for a Representative PEG-Linked
PROTAC
While specific data for a PROTAC synthesized with Cbz-NH-PEG3-C2-acid is not publicly

available, the following table presents data from a study on a PROTAC targeting the oncogenic

kinase BCR-ABL in Chronic Myeloid Leukemia (CML), which utilized a PEG linker. This data

illustrates the typical efficacy of such constructs.

Compound Target Cell Line IC50 (nM) Reference

Arg-PEG1-Dasa BCR-ABL K562 0.3595 [1]

Lys-PEG1-Dasa BCR-ABL K562 0.5304 [1]

Leu-PEG1-Dasa BCR-ABL K562 0.4326 [1]

Phe-PEG1-Dasa BCR-ABL K562 0.4687 [1]

This table presents data for PROTACs with a single PEG unit to demonstrate the potency of

such molecules. The specific linker used was not Cbz-NH-PEG3-C2-acid, but the data is

representative of the application.

Experimental Protocol: Synthesis of a Generic PROTAC
using Cbz-NH-PEG3-C2-acid
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This protocol outlines the general steps for synthesizing a PROTAC.

Step 1: Coupling of E3 Ligase Ligand to the Linker

Activation of Carboxylic Acid: Dissolve Cbz-NH-PEG3-C2-acid (1.0 eq) in an anhydrous

solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 eq) and a

base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature

for 15-30 minutes.

Coupling Reaction: To the activated linker solution, add the E3 ligase ligand (e.g., a

pomalidomide derivative with a free amine) (1.0 eq). Continue stirring at room temperature

for 2-4 hours or until the reaction is complete, as monitored by LC-MS.

Work-up and Purification: Quench the reaction with water and extract the product with an

appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude

product by flash column chromatography.

Step 2: Cbz Deprotection

Hydrogenolysis: Dissolve the product from Step 1 in a suitable solvent like methanol or

ethanol. Add a catalyst, such as 10% Palladium on carbon (Pd/C).

Reaction: Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator)

and stir at room temperature for 2-16 hours, monitoring the reaction by LC-MS until the Cbz

group is completely removed.

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash

with the reaction solvent. Concentrate the filtrate to obtain the deprotected amine.

Step 3: Coupling of the Target Protein Ligand

Activation of Ligand: If the target protein ligand has a carboxylic acid, activate it separately

using HATU and DIPEA in DMF, as described in Step 1.1.

Final Coupling: Add the deprotected amine from Step 2 to the activated target protein ligand.

Stir at room temperature until the reaction is complete.
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Final Purification: Perform an aqueous work-up and purify the final PROTAC molecule using

preparative HPLC to achieve high purity.

Signaling Pathway and Workflow

Protein of Interest
(e.g., Oncogenic Kinase)

Ternary Complex
(POI-PROTAC-E3)

PROTAC Molecule
(with Cbz-NH-PEG3-C2-acid linker)

E3 Ubiquitin Ligase
(e.g., Cereblon)

Poly-ubiquitinated POI

Ubiquitination

Ubiquitin

26S Proteasome

Degraded Peptides

Click to download full resolution via product page

Caption: Mechanism of PROTAC-mediated protein degradation.

Application Note 2: Cbz-NH-PEG3-C2-acid in the
Synthesis of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the

specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker plays

a crucial role in the stability and efficacy of an ADC.
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Cbz-NH-PEG3-C2-acid can be used to synthesize ADCs with a stable amide linkage. The

carboxylic acid end of the linker is conjugated to a free amine on the antibody, such as a lysine

residue. The Cbz-protected amine, after deprotection, is then coupled to a cytotoxic payload

that has a suitable reactive group. The PEG3 spacer helps to improve the solubility and reduce

aggregation of the final ADC. This type of linker can be designed to be either non-cleavable or

to incorporate a cleavable moiety for controlled drug release within the tumor microenvironment

or inside cancer cells.

Quantitative Data for a Representative HER2-Targeting
ADC with a PEG Linker
The following table presents in vitro cytotoxicity data for an affibody-based drug conjugate

targeting HER2, which incorporates a PEG linker. While not the exact Cbz-NH-PEG3-C2-acid,

this data is illustrative of the potency of such targeted therapies.

Cell Line
HER2
Expression

Conjugate IC50 (nM) Reference

NCI-N87 High
ZHER2-

PEG10K-MMAE
20.3

BT-474 High
ZHER2-

PEG10K-MMAE
21.6

MCF-7 Low
ZHER2-

PEG10K-MMAE
>1000

PC-3 Negative
ZHER2-

PEG10K-MMAE
>1000

This table demonstrates the target-specific cytotoxicity of a PEG-linked drug conjugate. The

specific linker used was not Cbz-NH-PEG3-C2-acid, but the data is representative of the

application.

Experimental Protocol: Synthesis of a Generic ADC
using Cbz-NH-PEG3-C2-acid
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This protocol provides a general workflow for ADC synthesis.

Step 1: Preparation of the Drug-Linker Moiety

Cbz Deprotection: Remove the Cbz protecting group from Cbz-NH-PEG3-C2-acid via

hydrogenolysis as described in the PROTAC protocol (Step 2).

Payload Conjugation: Activate the cytotoxic payload (containing a carboxylic acid) with a

coupling agent like HATU and a base like DIPEA. Add the deprotected linker-amine to the

activated payload and stir until the reaction is complete. Purify the drug-linker conjugate.

Step 2: Antibody Modification (if necessary)

For site-specific conjugation, engineered antibodies with specific conjugation sites (e.g.,

engineered cysteines or unnatural amino acids) may be used. For conjugation to lysine

residues, the antibody may be used directly.

Step 3: Conjugation of Drug-Linker to the Antibody

Activation of Linker: Activate the carboxylic acid of the purified drug-linker from Step 1 using

a water-soluble carbodiimide such as EDC, along with N-hydroxysuccinimide (NHS) to form

an NHS ester.

Conjugation Reaction: Add the activated drug-linker to a solution of the antibody in a suitable

buffer (e.g., PBS at a slightly basic pH). The reaction is typically carried out at 4°C for several

hours or overnight.

Purification: The resulting ADC is purified to remove unconjugated drug-linker and

unconjugated antibody. This is typically achieved using size exclusion chromatography

(SEC) or hydrophobic interaction chromatography (HIC).

Step 4: Characterization of the ADC

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated

per antibody using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.
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In Vitro Cytotoxicity: Evaluate the potency and specificity of the ADC in cell-based assays

using cancer cell lines with varying levels of target antigen expression.

Workflow and Cellular Fate
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Caption: Cellular uptake and mechanism of action of an ADC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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